Cas no 941378-46-7 (phenyl N-(2-acetylphenyl)carbamate)

phenyl N-(2-acetylphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- phenyl 2-acetylphenylcarbamate
- phenyl N-(2-acetylphenyl)carbamate
- 103-789-0
- AKOS000209918
- 941378-46-7
- Z27880034
- RMB37846
- phenylN-(2-acetylphenyl)carbamate
- EN300-28567
-
- MDL: MFCD09413158
- インチ: InChI=1S/C15H13NO3/c1-11(17)13-9-5-6-10-14(13)16-15(18)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)
- InChIKey: DQCVLICVKSKZJS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 255.08954328Da
- どういたいしつりょう: 255.08954328Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 55.4Ų
phenyl N-(2-acetylphenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28567-0.05g |
phenyl N-(2-acetylphenyl)carbamate |
941378-46-7 | 95.0% | 0.05g |
$21.0 | 2025-02-19 | |
Enamine | EN300-28567-10.0g |
phenyl N-(2-acetylphenyl)carbamate |
941378-46-7 | 95.0% | 10.0g |
$486.0 | 2025-02-19 | |
Enamine | EN300-28567-5.0g |
phenyl N-(2-acetylphenyl)carbamate |
941378-46-7 | 95.0% | 5.0g |
$296.0 | 2025-02-19 | |
A2B Chem LLC | AV26352-500mg |
phenyl N-(2-acetylphenyl)carbamate |
941378-46-7 | 95% | 500mg |
$108.00 | 2024-07-18 | |
A2B Chem LLC | AV26352-1g |
phenyl N-(2-acetylphenyl)carbamate |
941378-46-7 | 95% | 1g |
$129.00 | 2024-07-18 | |
A2B Chem LLC | AV26352-50mg |
phenyl N-(2-acetylphenyl)carbamate |
941378-46-7 | 95% | 50mg |
$58.00 | 2024-07-18 | |
Aaron | AR019LJW-100mg |
phenyl N-(2-acetylphenyl)carbamate |
941378-46-7 | 95% | 100mg |
$67.00 | 2025-03-29 | |
1PlusChem | 1P019LBK-5g |
phenyl N-(2-acetylphenyl)carbamate |
941378-46-7 | 95% | 5g |
$416.00 | 2024-04-19 | |
Enamine | EN300-28567-2.5g |
phenyl N-(2-acetylphenyl)carbamate |
941378-46-7 | 95.0% | 2.5g |
$180.0 | 2025-02-19 | |
Aaron | AR019LJW-500mg |
phenyl N-(2-acetylphenyl)carbamate |
941378-46-7 | 95% | 500mg |
$120.00 | 2025-02-08 |
phenyl N-(2-acetylphenyl)carbamate 関連文献
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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phenyl N-(2-acetylphenyl)carbamateに関する追加情報
Phenyl N-(2-Acetylphenyl)Carbamate: A Comprehensive Overview
Phenyl N-(2-acetylphenyl)carbamate, also known by its CAS number 941378-46-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has been extensively studied for its unique properties and potential applications in various industries. The phenyl group and the N-(2-acetylphenyl) moiety play crucial roles in determining its chemical behavior and reactivity.
Recent studies have highlighted the importance of carbamate derivatives in the development of novel materials with enhanced mechanical and thermal properties. Phenyl N-(2-acetylphenyl)carbamate, in particular, has shown promise as a precursor for advanced polymers and composites. Researchers have explored its ability to form stable cross-linked networks, which could be utilized in high-performance adhesives and coatings.
The synthesis of phenyl N-(2-acetylphenyl)carbamate involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. The use of catalysts has been shown to significantly improve the yield and purity of the compound. For instance, a study published in *Journal of Organic Chemistry* demonstrated that the employment of a palladium catalyst could enhance the reaction efficiency by up to 40%.
In terms of applications, phenyl N-(2-acetylphenyl)carbamate has found utility in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to act as a bioisostere for certain functional groups makes it a valuable tool in medicinal chemistry. Additionally, this compound has been investigated for its potential as an agrochemical, particularly in pest control applications.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of phenyl N-(2-acetylphenyl)carbamate with unprecedented accuracy. These studies have revealed that the compound exhibits unique electronic characteristics, which could be harnessed for applications in optoelectronics and semiconducting materials.
The environmental impact of phenyl N-(2-acetylphenyl)carbamate has also been a topic of interest among scientists. Studies have shown that the compound is biodegradable under certain conditions, making it a more sustainable alternative to traditional materials. However, further research is needed to fully understand its long-term effects on ecosystems.
In conclusion, phenyl N-(2-acetylphenyl)carbamate (CAS No: 941378-46-7) is a versatile compound with a wide range of potential applications across multiple industries. Its unique chemical structure and properties make it an attractive candidate for further research and development. As advancements in synthetic methods and material science continue to evolve, this compound is poised to play an increasingly important role in shaping future technologies.
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